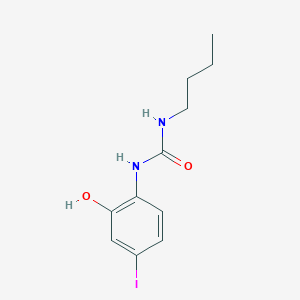

N-Butyl-N'-(2-hydroxy-4-iodophenyl)urea

Description

N-Butyl-N'-(2-hydroxy-4-iodophenyl)urea is a urea derivative featuring a butyl group attached to one nitrogen atom and a substituted phenyl ring (2-hydroxy-4-iodo) on the adjacent nitrogen. Urea derivatives are widely studied for their diverse biological activities, including antidiabetic, antihyperglycemic, and enzyme-inhibitory properties . The unique substitution pattern of this compound—combining a hydroxyl group (electron-donating) at the ortho position and an iodine atom (halogen, electron-withdrawing) at the para position—may confer distinct physicochemical and pharmacological characteristics compared to other arylurea analogs.

Properties

CAS No. |

112936-50-2 |

|---|---|

Molecular Formula |

C11H15IN2O2 |

Molecular Weight |

334.15 g/mol |

IUPAC Name |

1-butyl-3-(2-hydroxy-4-iodophenyl)urea |

InChI |

InChI=1S/C11H15IN2O2/c1-2-3-6-13-11(16)14-9-5-4-8(12)7-10(9)15/h4-5,7,15H,2-3,6H2,1H3,(H2,13,14,16) |

InChI Key |

JNBUXQOVGDBCJN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)NC1=C(C=C(C=C1)I)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of butylamine with 2-hydroxy-4-iodophenyl isocyanate under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .

Industrial Production Methods

Industrial production of N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea may involve large-scale synthesis using similar nucleophilic addition reactions. The process can be optimized for high yield and purity by controlling reaction parameters such as temperature, pH, and reactant concentrations. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The iodine atom can be reduced to form deiodinated derivatives.

Substitution: The iodine atom can be substituted with other functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of deiodinated derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The biological and chemical behavior of urea derivatives is heavily influenced by substituents on the phenyl ring and the nitrogen atoms. Below is a comparative analysis of key analogs:

Key Observations:

- Electron Effects : The 4-iodo substituent in the target compound is less electron-withdrawing than nitro (e.g., in and ) but more lipophilic than chloro (as in Neburon ).

- Hydrogen Bonding : The 2-hydroxyl group in the target compound distinguishes it from analogs like Neburon, enabling stronger hydrogen-bonding interactions, which may affect solubility and receptor binding.

Physicochemical Properties

Molecular Weight and Lipophilicity:

- The iodine atom (atomic weight ~127) in the target compound significantly increases molecular weight compared to nitro (~46 g/mol for NO₂) or chloro (~35.5 g/mol for Cl) substituents. This elevates logP, enhancing membrane permeability but possibly reducing aqueous solubility.

- Neburon’s dichloro groups contribute to a logP ~3.5 (estimated), whereas the target compound’s logP may exceed 4.0 due to iodine’s hydrophobicity .

Solubility and Stability:

- Hydroxyl groups generally improve water solubility, but this effect may be counterbalanced by iodine’s hydrophobicity. In contrast, sulfonyloxy-substituted ureas (e.g., ) exhibit higher solubility in polar solvents due to their charged groups.

- The target compound’s stability under acidic conditions may differ from nitro-substituted analogs, as iodine is less prone to reduction than nitro groups .

Antiglycating and Antihyperglycemic Potential:

- N-Butyl-N'-(4-nitrophenyl)urea demonstrated potent antiglycating activity in vitro, attributed to the nitro group’s electron-withdrawing effects enhancing interaction with glycation pathways . The target compound’s iodine substituent may offer different binding kinetics due to its larger atomic radius and lower electronegativity.

- Neburon, primarily used as a herbicide, lacks reported antidiabetic activity, highlighting the critical role of substituent selection in biological targeting .

Pharmacokinetics:

- Iodine’s high atomic weight may improve radio-opacity, making the target compound a candidate for imaging applications—a feature absent in nitro or chloro analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.